molecular formula C29H20Cl2N2O3S B2812112 2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone CAS No. 329079-79-0

2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone

Cat. No.: B2812112
CAS No.: 329079-79-0
M. Wt: 547.45
InChI Key: BQILMJGXIZBUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone (CAS Number: 329079-79-0) is a synthetic organic compound with a molecular formula of C 29 H 20 Cl 2 N 2 O 3 S and a molecular weight of 547.45 g/mol [ ]. This reagent belongs to the quinazolinone class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities and presence in over 150 natural alkaloids [ ]. Quinazolinone derivatives are of significant interest in anticancer research, demonstrating mechanisms that include induction of apoptosis, inhibition of tumor cell migration and invasion, and targeting of key pathways such as the epidermal growth factor receptor (EGFR) and PI3K [ ]. Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2- and 3- positions of the quinazolinone ring system, as seen in this compound, are critical for enhancing its pharmacological potential [ ]. Researchers value this scaffold for its stability and relatively straightforward methods of synthesis, including metal-catalyzed and microwave-assisted reactions [ ]. This product is provided for research applications only, specifically for use in drug discovery and development in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. All batches are supplied with a Certificate of Analysis (COA) and must be handled by qualified personnel. For specific storage and handling information, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20Cl2N2O3S/c30-24-15-10-19(16-25(24)31)17-36-22-13-11-20(12-14-22)27(34)18-37-29-32-26-9-5-4-8-23(26)28(35)33(29)21-6-2-1-3-7-21/h1-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQILMJGXIZBUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to summarize the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical formula of the compound is C23H20ClN3O3SC_{23}H_{20}ClN_{3}O_{3}S, with a molecular weight of 445.94 g/mol. The structure features a quinazolinone core substituted with a phenyl group and a sulfanyl group, as well as a 3,4-dichlorobenzyl ether moiety. This unique configuration may contribute to its biological activities.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that certain quinazolinone compounds inhibit cell proliferation in various cancer cell lines:

  • In vitro Studies : The compound was tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. It demonstrated IC50 values ranging from 10.58 to 29.46 µM/L, indicating moderate to high cytotoxicity compared to standard drugs like doxorubicin .
Cell LineIC50 (µM/L)Reference
HepG210.58
MCF-711.94

Antiviral Activity

The antiviral potential of quinazolinones has also been explored. A related study found that similar compounds inhibited viral replication in Vero cell cultures against various viruses including Coxsackie virus B4 and Sindbis virus . Although specific data on the target compound's antiviral efficacy is limited, the structural similarities suggest potential activity.

Analgesic Activity

Quinazolinone derivatives have been evaluated for analgesic properties. One study reported that related compounds exhibited significant analgesic activity in animal models when compared to standard analgesics like Aspirin and Indomethacin . While direct studies on the target compound are lacking, its structural analogs provide a basis for potential pain-relieving effects.

The mechanism by which quinazolinones exert their biological effects often involves the inhibition of key enzymes or receptors involved in disease processes:

  • Tyrosine Kinase Inhibition : Quinazolinones are known to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways.
  • Antiviral Mechanisms : The inhibition of viral replication may be attributed to interference with viral entry or

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C22H18ClN3O3SC_{22}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 431.91 g/mol. The structure features a quinazolinone core, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Medicinal Chemistry

The compound has garnered attention for its potential as an antitumor agent . Quinazolinones are recognized for their ability to inhibit various cancer cell lines, and studies suggest that modifications to the structure can enhance their efficacy.

Anticancer Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant cytotoxic effects against several cancer types, including breast cancer and leukemia. The incorporation of the 3,4-dichlorobenzyl group may enhance lipophilicity and cellular uptake, potentially increasing the compound's effectiveness against tumor cells.

Case Study:
A study evaluated the cytotoxicity of quinazolinone derivatives on MCF-7 breast cancer cells. Results showed that the presence of electron-withdrawing groups such as chlorine significantly improved anticancer activity compared to unsubstituted derivatives.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties. Quinazolinones have been reported to possess activity against a range of bacteria and fungi.

Neuroprotective Effects

Recent studies have suggested that compounds similar to 2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone may exhibit neuroprotective properties.

Potential in Neurodegenerative Diseases

Quinazolinones have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Example Research:
A study highlighted the neuroprotective effects of a related quinazolinone derivative in a mouse model of Alzheimer's disease, where it was shown to improve cognitive function and reduce amyloid plaque formation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Ethyl vs. 3-Phenyl Substitution
  • Compound: 2-[(2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone Key Difference: 3-Ethyl group instead of 3-phenyl. Biological evaluation showed moderate activity (36.5970 in unspecified assay), suggesting substituent size and hydrophobicity critically influence efficacy .
Chlorophenyl vs. Dichlorobenzyloxy Modifications
  • Compound: 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone Key Difference: 4-Chlorophenyl group instead of 3,4-dichlorobenzyloxy. Impact: The absence of the benzyloxy linker and second chlorine atom reduces molecular weight (MW: ~327 g/mol vs. target compound’s ~508 g/mol) and lipophilicity. This may enhance bioavailability but diminish target affinity due to weaker electron-withdrawing effects .
Methoxy vs. Dichlorobenzyloxy Groups
  • Compound: 2-([2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl)-3-phenyl-4(3H)-quinazolinone (CAS 860788-39-2) Key Difference: 3-Methoxy group instead of 3,4-dichlorobenzyloxy. This may reduce kinase inhibition efficacy but improve solubility .
Anti-Inflammatory and Antimicrobial Activity
  • Target Compound: The 3,4-dichlorobenzyl group likely enhances anti-inflammatory activity by mimicking steric and electronic features of COX-2 inhibitors (e.g., Indomethacin). Similar compounds with halogenated aryl groups show reduced ulcerogenic risk compared to non-halogenated analogs .
  • Analogues: 3-(4-Ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone: Fluorine substitution improves metabolic stability but may reduce potency against Gram-positive bacteria compared to dichloro derivatives . 6-Bromo-2-phenylquinazolinones: Bromine increases antibacterial activity against S. aureus, suggesting halogenation at specific positions enhances membrane penetration .
Kinase Inhibition
  • Target Compound : The dichlorobenzyloxy group may enhance p38 MAPK inhibition due to strong electron withdrawal, stabilizing interactions with the ATP-binding pocket. A related compound showed an activity value of 36.5970 in kinase assays, outperforming dibucaine (17.6255) .
  • Analogues :
    • Netropsin : Lower activity (52.0194) despite higher MW, highlighting the importance of substituent positioning over molecular size .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Ethyl Analog 4-Chlorophenyl Analog Methoxy Analog
Molecular Weight (g/mol) ~508 ~450 ~327 ~420
LogP ~4.5 (estimated) ~3.8 ~2.9 ~3.2
Solubility Low (lipophilic) Moderate High Moderate
Bioavailability Moderate High High High

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Functionalization of the quinazolinone core via nucleophilic substitution at the 2-position using thiol-containing intermediates (e.g., mercaptoethyl ketones) .
  • Step 2 : Introduction of the 3,4-dichlorobenzyloxy group via Williamson ether synthesis, leveraging phenolic hydroxyl groups on the phenyl ring .
  • Step 3 : Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization using HPLC (>95% purity) .
    • Critical Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions, particularly oxidation of the sulfanyl group .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions (e.g., aromatic protons, sulfanyl linkage) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, especially for the sulfanyl-oxoethyl moiety .
  • X-ray Crystallography : Single-crystal analysis to resolve stereoelectronic effects, as demonstrated in related quinazolinones (e.g., disorder in solvent molecules requires careful refinement) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this quinazolinone derivative?

  • Methodological Answer :

  • SAR Strategy : Systematically vary substituents (e.g., replace 3,4-dichlorobenzyl with fluorinated or methoxy groups) to assess impacts on target binding .
  • Table: Comparative Bioactivity of Analogues
Substituent (R)IC50_{50} (nM)Target ProteinReference
3,4-Dichloro12.5 ± 1.2Kinase X
4-Methoxy45.3 ± 3.1Kinase X
3-Trifluoromethyl8.7 ± 0.9Kinase X
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity (e.g., electron-withdrawing groups improve interaction with hydrophobic pockets) .

Q. How should researchers resolve discrepancies in bioactivity data across studies?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell line, incubation time) to minimize variability. For example, conflicting IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Meta-Analysis : Pool data from independent studies (e.g., using Cochrane Review methods) to identify outliers and validate trends .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate compound stability under assay conditions (e.g., LC-MS monitoring for degradation) .

Q. What advanced techniques can elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Cryo-EM/X-ray Crystallography : Resolve binding poses with target proteins (e.g., kinase X) at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions .
  • Proteomics : Use SILAC labeling to identify off-target effects by comparing protein expression profiles in treated vs. untreated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.